1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone

Catalog No.
S13590086
CAS No.
1443335-87-2
M.F
C12H14F2O2
M. Wt
228.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone

CAS Number

1443335-87-2

Product Name

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone

IUPAC Name

1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]ethanone

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

InChI

InChI=1S/C12H14F2O2/c1-7(2)6-16-12-10(8(3)15)4-9(13)5-11(12)14/h4-5,7H,6H2,1-3H3

InChI Key

XUZVJHNERMIYMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)F)C(=O)C

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C13H16F2O2C_{13}H_{16}F_2O_2 and a molecular weight of 242.26 g/mol. This compound features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and an isobutoxy group at the 2 position, making it a member of the difluorophenyl ketone class. The presence of fluorine atoms often enhances the biological activity and lipophilicity of organic compounds, which can be beneficial in pharmaceutical applications.

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone can undergo several chemical transformations, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other functional groups, enhancing its reactivity in further synthetic applications.
  • Condensation Reactions: It can participate in condensation reactions to form β-dicarbonyl compounds, which are valuable intermediates in organic synthesis.
  • Nucleophilic Substitution: The electrophilic carbonyl carbon can react with nucleophiles, leading to various derivatives useful in medicinal chemistry.

The biological activity of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone is largely influenced by its structural features. Compounds with similar difluorophenyl structures have been studied for their potential as:

  • Anticancer Agents: The introduction of fluorine atoms has been associated with increased potency against certain cancer cell lines.
  • Antimicrobial Properties: Similar compounds have demonstrated significant antimicrobial activity, suggesting that this compound may possess similar properties.
  • Enzyme Inhibitors: The structural characteristics may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

The synthesis of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone can be achieved through various methods:

  • Starting from 3,5-Difluorophenol: This method involves the alkylation of 3,5-difluorophenol with isobutyl bromide followed by acetylation using acetic anhydride or acetyl chloride to yield the desired ketone.
  • Via Friedel-Crafts Acylation: The compound can also be synthesized through Friedel-Crafts acylation reactions using acyl chlorides and appropriate catalysts under controlled conditions.

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure and biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Material Science: Its properties could be explored for use in developing advanced materials with specific thermal and mechanical characteristics.
  • Agricultural Chemicals: There is potential for this compound to be evaluated as a pesticide or herbicide due to its possible antimicrobial properties.

Interaction studies involving 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone focus on its binding affinity with biological targets. Such studies typically assess:

  • Protein-Ligand Interactions: Evaluating how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Receptor Binding Studies: Understanding how this compound binds to receptors involved in disease pathways can help elucidate its therapeutic potential.

Several compounds share structural similarities with 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(3,5-Difluoro-4-isobutoxyphenyl)ethanoneC13H16F2O2C_{13}H_{16}F_2O_2Similar difluorophenyl structure but different substitution patternPotentially similar but may exhibit different enzyme inhibition profiles
1-(3-Fluoro-4-isobutoxyphenyl)ethanoneC13H16FO2C_{13}H_{16}FO_2Contains one fluorine atom instead of twoReduced biological activity compared to difluorinated analogs
1-(4-Isobutoxyphenyl)ethanoneC12H16O2C_{12}H_{16}O_2Lacks fluorine substituentsLower lipophilicity and potential bioactivity

The uniqueness of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone lies in its specific substitution pattern that enhances its lipophilicity and potentially increases its biological efficacy compared to similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

228.09618601 g/mol

Monoisotopic Mass

228.09618601 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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